![molecular formula C21H16ClFN4O3 B2502769 5-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide CAS No. 953168-80-4](/img/structure/B2502769.png)
5-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide
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Description
5-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C21H16ClFN4O3 and its molecular weight is 426.83. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with multiple receptors
Mode of Action
Based on its structural similarity to indole derivatives, it may bind with high affinity to its targets, leading to various biological effects .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the broad spectrum of biological activities associated with indole derivatives , this compound could potentially have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
5-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide plays a pivotal role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclin-dependent kinases (CDKs), which are essential regulators of cell cycle progression. The interaction with CDKs involves binding to the active site of the enzyme, thereby inhibiting its activity and leading to cell cycle arrest. Additionally, this compound has been found to modulate the activity of GABA A receptors, which are critical for neurotransmission in the central nervous system .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential. It also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and inhibition of cell proliferation. Furthermore, this compound influences cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDKs, preventing ATP from accessing the site and thereby inhibiting kinase activity. This inhibition leads to the downregulation of cyclin D1 and other cell cycle proteins, causing cell cycle arrest at the G1 phase. Additionally, the compound interacts with GABA A receptors by binding to the benzodiazepine site, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines. The effects on normal cells are less pronounced, indicating a degree of selectivity for cancerous cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is metabolized primarily in the liver through cytochrome P450 enzymes. The compound undergoes oxidative demethylation and dechlorination, resulting in the formation of several metabolites. These metabolites are further conjugated with glucuronic acid and excreted via the urine. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with various transporters, such as P-glycoprotein, which can affect its cellular uptake and distribution. Additionally, the compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, which may contribute to its observed toxic effects at high doses .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and mitochondria. The compound’s localization to the mitochondria is associated with its ability to disrupt mitochondrial membrane potential and induce apoptosis. Additionally, the compound may undergo post-translational modifications that facilitate its targeting to specific cellular compartments, further influencing its activity and function .
Properties
IUPAC Name |
5-chloro-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O3/c1-29-18-6-4-13(22)10-14(18)21(28)25-16-9-12(3-5-15(16)23)17-11-27-19(24-17)7-8-20(26-27)30-2/h3-11H,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCPLNDKDHAKHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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